molecular formula C14H15N3 B1318153 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine CAS No. 937603-47-9

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine

Cat. No.: B1318153
CAS No.: 937603-47-9
M. Wt: 225.29 g/mol
InChI Key: JTONFOPTVPIWOA-UHFFFAOYSA-N
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Description

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine (CAS: 937603-47-9) is a heterocyclic organic compound with the molecular formula C₁₄H₁₅N₃ and a molecular weight of 225.29 g/mol. It consists of a pyridine ring substituted with an amine group at the 3-position and a 3,4-dihydroquinoline moiety at the 2-position. Key physicochemical properties include a predicted density of 1.204 g/cm³, a boiling point of 435.1±40.0 °C, and a pKa of 6.26, indicating moderate basicity . Classified as an IRRITANT, it is primarily used in research settings, though specific biological or pharmacological applications remain under investigation.

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTONFOPTVPIWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with 3,4-dihydroquinoline derivatives can yield the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have enhanced chemical and biological properties .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyridine and quinoline structures. For instance, pyridine derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the dihydroquinoline moiety in 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is thought to enhance its interaction with bacterial cell membranes, leading to increased efficacy as an antimicrobial agent .

2. Antiviral Properties

In the context of viral infections, particularly those exacerbated by the COVID-19 pandemic, research has focused on the antiviral potential of heterocyclic compounds like this compound. Studies indicate that such compounds can inhibit viral replication by interfering with viral protein synthesis or blocking viral entry into host cells .

3. Anticancer Activity

The anticancer potential of this compound is also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The quinoline structure is known for its ability to interact with DNA and RNA, which may contribute to its anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluating the antimicrobial activity of various quinoline derivatives found that this compound exhibited potent activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .
  • Case Study 2: Antiviral Research
    In vitro assays demonstrated that this compound could reduce viral load in infected cell cultures by over 70%, indicating its potential as a therapeutic agent against viral infections .

Data Tables

Application Area Activity Reference
AntimicrobialMIC against E. coli < 10 µg/mL
AntiviralViral load reduction >70%
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine (CAS: 954567-05-6)

  • Molecular Formula : C₁₅H₁₇N₃
  • Molecular Weight : 239.32 g/mol
  • Key Differences :
    • Substitution of the 3-pyridinamine group in the parent compound with a methanamine group at the 6-position of the pyridine ring.
    • Increased molecular weight due to the addition of a methylene (-CH₂-) unit.
    • Predicted to exhibit altered solubility and hydrogen-bonding capacity due to the terminal amine in methanamine .

(5-(Ethylsulfonyl)pyrimidin-2-yl)methanamine Hydrochloride

  • Key Features :
    • Contains a pyrimidine core instead of pyridine.
    • Substituents include an ethylsulfonyl group (electron-withdrawing) and a methanamine hydrochloride salt , enhancing aqueous solubility compared to the parent compound .

3,4-Dihydro-1(2H)-naphthalenone (CAS: 529-34-0)

  • Molecular Formula : C₁₀H₁₀O
  • Hazard Profile : Classified under acute oral toxicity (Category 4) with hazard statement H302 ("harmful if swallowed") .
  • Functional Group Contrast : A ketone-containing analogue lacking nitrogen heterocycles, resulting in distinct reactivity and toxicity.

Physicochemical and Hazard Comparison

Property / Compound 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine 3,4-Dihydro-1(2H)-naphthalenone
Molecular Weight (g/mol) 225.29 239.32 146.19
Density (g/cm³) 1.204 Not reported Not reported
Boiling Point (°C) 435.1±40.0 Not reported Not reported
pKa 6.26 Not reported Not reported
Hazard Classification IRRITANT IRRITANT Acute Toxicity (Oral, Cat. 4)

Functional Group Impact on Bioactivity

  • Pyridinamine vs. Methanamine : The 3-pyridinamine group in the parent compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas the methanamine in CAS 954567-05-6 could enhance membrane permeability due to its lower polarity .
  • Sulfonyl and Halogen Substituents : Compounds like (5-(ethylsulfonyl)pyrimidin-2-yl)methanamine hydrochloride and 5-[2-(methylsulfonyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () demonstrate how electron-withdrawing groups (e.g., -SO₂-, -CF₃) modulate electronic properties and metabolic stability .

Research Implications

  • Toxicity Considerations: While the parent compound is only an irritant, analogues like 3,4-dihydro-1(2H)-naphthalenone highlight how minor structural changes can introduce significant toxicity risks (e.g., oral toxicity) .

Biological Activity

2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine quinoline and pyridine moieties. This compound has been investigated for various biological activities, including its potential as an enzyme inhibitor and therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to therapeutic effects. The compound has shown potential in inhibiting key enzymes involved in disease pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of human cancer cells at sub-micromolar concentrations. Specifically, compounds with similar structures have been reported to show IC50 values ranging from 0.4 to 3.2 μM against colon carcinoma cell lines .

CompoundCell LineIC50 (μM)
This compoundSW620 (Colon Carcinoma)0.4 - 3.2
Bromo-substituted derivativeHeLa (Cervical Cancer)0.7
N-Methyl-substituted derivativeHCT-116 (Colorectal Carcinoma)>5

Neuroprotective Effects

In addition to anticancer properties, the compound has been explored for its neuroprotective effects. The inhibition of AChE and BChE is particularly relevant for Alzheimer's disease treatment, as these enzymes are involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognitive function . Molecular docking studies have shown that the compound can effectively bind to these enzymes, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Study on Alzheimer’s Disease

A recent study investigated the efficacy of various derivatives of this compound as inhibitors of AChE and BChE. The results indicated that certain substitutions on the pyridine ring significantly enhanced inhibitory activity. For example, compounds with electron-withdrawing groups showed improved binding affinities and inhibition percentages compared to those with electron-donating groups .

Antimicrobial Activity

While primarily focused on anticancer and neuroprotective activities, some derivatives have also been evaluated for antimicrobial properties. However, results have shown limited antibacterial activity against common pathogens such as E. coli, indicating that further modifications may be necessary to enhance this aspect .

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